molecular formula C26H29FN4O2 B2913146 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one CAS No. 1251676-06-8

9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one

Katalognummer: B2913146
CAS-Nummer: 1251676-06-8
Molekulargewicht: 448.542
InChI-Schlüssel: RDRPGMWHMZHSRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one is a complex organic molecule that features a piperazine ring substituted with a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes to enhance scalability.

Analyse Chemischer Reaktionen

Types of Reactions

9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the fluorophenyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one involves its interaction with specific molecular targets in the body:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one: is unique due to its complex diazatricyclo structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with neurotransmitter receptors, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

The compound 9-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-12,13-dimethyl-2,9-diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),2,11,13-tetraen-8-one is a complex organic molecule with potential biological activities. This article focuses on its biological activity, particularly its interactions with equilibrative nucleoside transporters (ENTs), which are critical in various physiological processes and therapeutic applications.

The molecular formula of the compound is C22H22F2N4O2C_{22}H_{22}F_{2}N_{4}O_{2}, with a molecular weight of approximately 440.5 g/mol. The structural characteristics include a piperazine ring and a fluorophenyl group, which are significant for its biological interactions.

Research indicates that the compound acts as an inhibitor of equilibrative nucleoside transporters (ENTs), specifically ENT1 and ENT2. ENTs are crucial for nucleoside uptake and play roles in nucleotide synthesis and adenosine regulation, making them targets for cancer therapy and other diseases.

  • Inhibition Studies : In vitro studies have demonstrated that the compound exhibits non-competitive inhibition of ENT1 and ENT2. Notably, it does not affect cell viability or protein expression levels of these transporters, highlighting its potential therapeutic profile without cytotoxic effects .

Structure-Activity Relationship (SAR)

A series of analogues based on this compound have been synthesized to explore their structure-activity relationships:

Compound Selectivity Inhibition Type Impact on Cell Viability
Original CompoundENT1/ENT2Non-competitiveNo impact
Compound 3cMore selective to ENT2IrreversibleNo impact
FPMINTSelective to ENT1Non-competitiveNo impact

The presence of halogen substituents in the fluorophenyl moiety is essential for maintaining inhibitory activity against both transporters. Modifications at various positions significantly affect selectivity and potency .

Study 1: Inhibitory Effects on Nucleoside Uptake

In a study evaluating the compound's effects on nucleoside uptake in human cells transfected with ENT1 and ENT2, it was found that the compound significantly reduced the maximum velocity (VmaxV_{max}) of [^3H]uridine uptake without altering the Michaelis constant (KmK_m). This suggests that while the affinity for the substrate remains unchanged, the overall transport capacity is diminished due to inhibition .

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that the binding site of the compound within ENT1 differs from that of conventional inhibitors. This unique binding interaction may contribute to its selective inhibition profile and suggests avenues for further structural optimization to enhance efficacy against specific targets .

Eigenschaften

IUPAC Name

5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethyl-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O2/c1-17-14-22-24(15-18(17)2)31(26(33)19-6-5-8-21(19)28-22)16-25(32)30-12-10-29(11-13-30)23-9-4-3-7-20(23)27/h3-4,7,9,14-15,19H,5-6,8,10-13,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRPGMWHMZHSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=O)C3CCCC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.